Acetophenone, 2'-(trimethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2’-(trimethylsiloxy)-: is an organic compound that belongs to the class of aromatic ketones. It is a derivative of acetophenone, where the hydrogen atom at the 2’ position is replaced by a trimethylsiloxy group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone, 2’-(trimethylsiloxy)- typically involves the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: On an industrial scale, the production of acetophenone, 2’-(trimethylsiloxy)- follows a similar synthetic route but may involve the use of more robust equipment and optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Acetophenone, 2’-(trimethylsiloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 2’-(trimethylsiloxy)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetophenone, 2’-(trimethylsiloxy)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Acetophenone: The parent compound, which lacks the trimethylsiloxy group.
Phenylacetone: A similar aromatic ketone with different substituents.
Benzophenone: Another aromatic ketone with two phenyl groups.
Uniqueness: Acetophenone, 2’-(trimethylsiloxy)- is unique due to the presence of the trimethylsiloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and industrial applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
33342-85-7 |
---|---|
Molekularformel |
C11H16O2Si |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
1-(2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C11H16O2Si/c1-9(12)10-7-5-6-8-11(10)13-14(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
DHCZGBSYSLOTMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.